

A Comparative Analysis of Amethopterin (Methotrexate) and Aminopterin in Leukemia Models

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Compound of Interest		
Compound Name:	Amethopterin	
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This guide provides an objective comparison of **Amethopterin** (more commonly known as Methotrexate) and Aminopterin, two closely related antifolate agents historically used in the treatment of leukemia. By presenting supporting experimental data, detailed methodologies, and visualizations of their mechanisms of action, this document aims to inform ongoing research and drug development in oncology.

Introduction

Amethopterin (Methotrexate) and Aminopterin are pivotal molecules in the history of cancer chemotherapy. Aminopterin was the first drug to induce remissions in children with acute lymphoblastic leukemia in the late 1940s, establishing the principle of antimetabolite therapy.[1] [2][3] Shortly after, Methotrexate was introduced and largely replaced Aminopterin, purportedly due to a more favorable therapeutic index.[1][4] However, recent research has renewed interest in Aminopterin, suggesting potential advantages in potency and cellular uptake.[3][5] This guide synthesizes preclinical and clinical data to compare their performance in leukemia models.

Mechanism of Action: Inhibition of Dihydrofolate Reductase





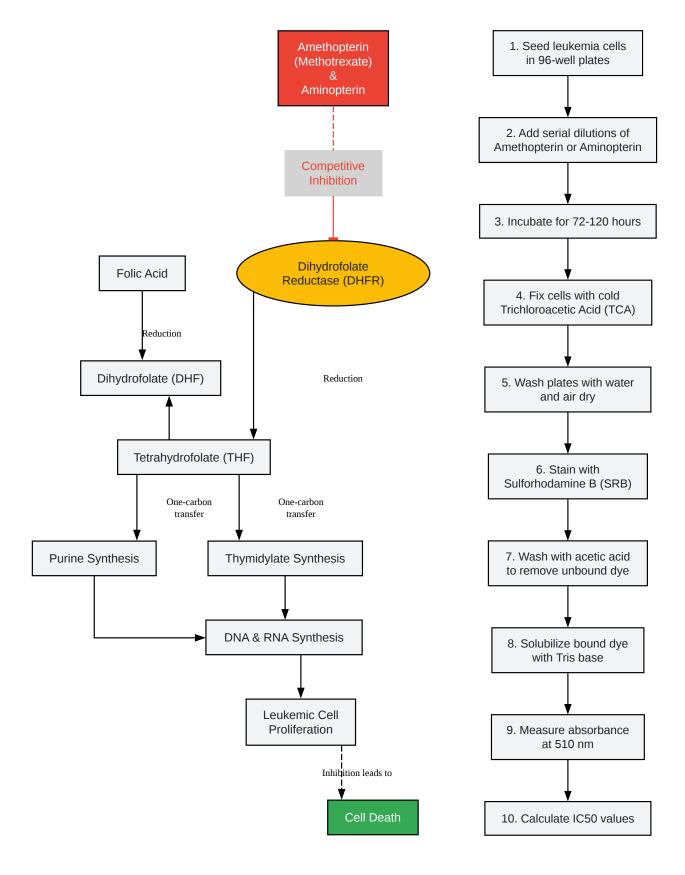


Both **Amethopterin** and Aminopterin are potent competitive inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[5][6] DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][6][7] By inhibiting DHFR, these drugs lead to a depletion of THF, disrupting nucleic acid synthesis and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating leukemia cells.[6]

Key differences in their cellular pharmacology include:

• Cellular Uptake and Polyglutamylation: Aminopterin has been shown to be more efficiently transported into leukemia cells and more readily converted to its active polyglutamated forms compared to Methotrexate.[5][8] Polyglutamylation is a crucial process that traps the drug inside the cell and enhances its inhibitory effect on DHFR and other folate-dependent enzymes.[5] In vitro studies on leukemic blasts have shown that Aminopterin has a more consistent metabolism to polyglutamates than Methotrexate.[6][9]





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